molecular formula C14H20N4O3S B15119261 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one

1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B15119261
M. Wt: 324.40 g/mol
InChI Key: XPFNUANGWNHJEN-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one is a complex organic compound featuring a unique combination of morpholine and pyrazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and thiomorpholine intermediates, followed by their coupling with pyrazinone derivatives. Common reagents used in these reactions include amino alcohols, α-haloacid chlorides, and various catalysts to facilitate cyclization and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: These compounds share the morpholine structure and have similar chemical properties.

    Pyrazinone derivatives: These compounds share the pyrazinone structure and are used in various chemical and biological applications.

Uniqueness

1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one is unique due to its combination of morpholine and pyrazinone structures, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

1-methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrazin-2-one

InChI

InChI=1S/C14H20N4O3S/c1-16-3-2-15-12(14(16)20)18-4-7-21-11(10-18)13(19)17-5-8-22-9-6-17/h2-3,11H,4-10H2,1H3

InChI Key

XPFNUANGWNHJEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCOC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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